![molecular formula C12H23ClN2O3 B12969412 tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropylamine and a suitable oxobutyl derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 3-chloropropylamine, and oxobutyl derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The oxobutyl group can participate in oxidation and reduction reactions, resulting in the formation of different oxidation states of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
tert-Butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate include:
- tert-Butyl N-(3-chloropropyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H23ClN2O3 |
|---|---|
Molecular Weight |
278.77 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C12H23ClN2O3/c1-12(2,3)18-11(17)15-8-4-6-10(16)14-9-5-7-13/h4-9H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
OBDVYNKEWXJKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
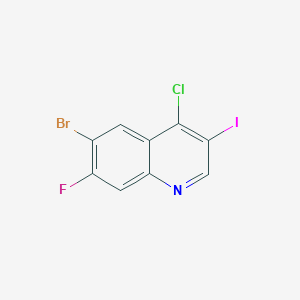
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
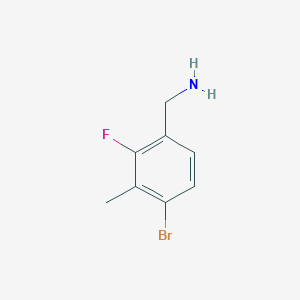
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
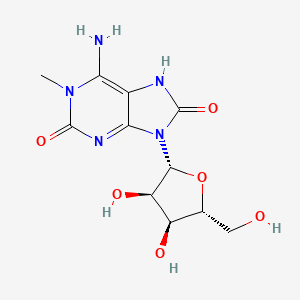
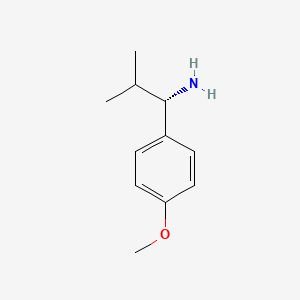

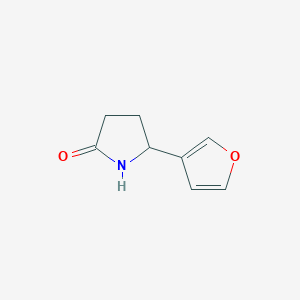
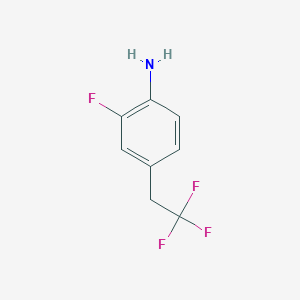
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)

